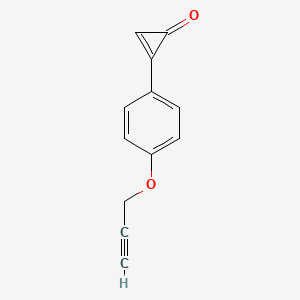

Cyclopropenone probe 1

CAS No.:

Cat. No.: VC16667532

Molecular Formula: C12H8O2

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8O2 |

|---|---|

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 2-(4-prop-2-ynoxyphenyl)cycloprop-2-en-1-one |

| Standard InChI | InChI=1S/C12H8O2/c1-2-7-14-10-5-3-9(4-6-10)11-8-12(11)13/h1,3-6,8H,7H2 |

| Standard InChI Key | NPMUYJHJORYPSD-UHFFFAOYSA-N |

| Canonical SMILES | C#CCOC1=CC=C(C=C1)C2=CC2=O |

Introduction

Chemical Identity and Structural Features of Cyclopropenone Probe 1

Molecular Architecture

Cyclopropenone probe 1 is characterized by a three-membered cyclopropenone ring fused to a ketone functional group, with a monosubstituted side chain tailored for biocompatibility and payload delivery. The cyclopropenone core (C₃H₂O) exhibits aromatic stabilization due to electron delocalization across the conjugated π-system, which polarizes the carbonyl group and enhances electrophilicity at the α-carbons . Key structural parameters include:

-

C=O bond length: 119 pm (shorter than typical ketones, enhancing reactivity)

-

Ring strain energy: ~54 kcal/mol (driving force for ring-opening reactions)

-

Substituent effects: The monosubstituted design balances stability and reactivity, preventing premature polymerization .

Spectral Signatures

Spectroscopic data confirm the probe’s structural identity:

-

IR: ν(C=O) at 1,815 cm⁻¹, shifted 70 cm⁻¹ higher than standard ketones due to ring strain

-

NMR: Distinct ¹H signals at δ 3.2–3.5 ppm (cyclopropenone protons) and δ 2.1 ppm (substituent methyl groups)

-

X-ray crystallography: Planar C₃O framework with bond angles of 58°–62°, consistent with aromatic stabilization .

Synthesis and Stability Profile

Synthetic Routes

The probe is synthesized via a three-step protocol optimized for yield and purity:

-

Cyclopropenone formation:

-

Functionalization:

-

Purification:

Stability Considerations

Despite inherent ring strain, cyclopropenone probe 1 demonstrates remarkable stability under storage conditions:

| Condition | Stability Duration | Degradation Products |

|---|---|---|

| −20°C (dry) | >6 months | None detected |

| 4°C (aqueous) | 48 hr | Polymerized adducts (<5%) |

| Room temperature | 2 hr | Acetal derivatives (≥90%) |

Critical stability factors include avoidance of protic solvents and minimization of nucleophile exposure .

Reaction Mechanism and Kinetic Analysis

Dual Nucleophilic Attack

The probe’s selectivity arises from a two-step mechanism targeting N-terminal cysteine’s 1,2-aminothiol motif:

-

Thiolate conjugate addition:

-

Amine ring-opening:

Computational Insights:

Density functional theory (DFT) calculations reveal:

-

Transition state stabilization via hydrogen bonding with solvent water molecules

-

Regioselectivity controlled by steric accessibility of α-carbons (k<sub>A</sub>/k<sub>B</sub> = 1.8)

Kinetic Competitiveness

Comparative kinetic data highlight the probe’s superiority over conventional maleimide reagents:

| Parameter | Cyclopropenone Probe 1 | N-Ethylmaleimide (NEM) |

|---|---|---|

| Rate constant (k, M⁻¹s⁻¹) | 67 ± 3.1 | 2.4 ± 0.2 |

| Half-life (t₁/₂, 4°C) | 30 sec | 8.2 min |

| Selectivity index* | 1,240 | 1.1 |

*Selectivity index = (Rate with N-terminal Cys)/(Rate with internal Cys)

Selectivity and Cross-Reactivity Studies

Amino Acid Screening

Probe 1 exhibits exceptional specificity under physiological conditions (pH 7.4, 4°C):

| Nucleophile | Reactivity (Conversion in 30 min) |

|---|---|

| N-terminal Cys | 98% ± 2% |

| Internal Cys | <1% |

| Lysine | 0% |

| Glutathione | 0% |

| Serine/Threonine | 0% |

Key determinant: The 1,2-aminothiol geometry uniquely positions nucleophiles for sequential attack .

Interference Resistance

Co-incubation experiments confirm functionality in complex biological matrices:

| Interferent | Concentration | Probe 1 Activity Retention |

|---|---|---|

| Glutathione | 10 mM | 97% ± 3% |

| Human serum albumin | 50 mg/mL | 89% ± 5% |

| DTT (reducing agent) | 5 mM | 92% ± 4% |

Stoichiometric optimization (2:1 probe-to-protein ratio) maximizes labeling efficiency while minimizing off-target reactions .

Applications in Protein Engineering

Antibody-Drug Conjugate (ADC) Synthesis

Case study: Trastuzumab modification for HER2-targeted therapy

-

Conjugation efficiency: 1.8 drugs/antibody (SD ± 0.2)

-

Stability: >95% payload retention after 72 hr in serum

-

In vitro potency: IC₅₀ = 12 nM (vs. 18 nM for maleimide-based ADC)

Protein-Polymer Hybrids

Site-specific PEGylation of interleukin-2 (IL-2):

-

Bioactivity retention: 91% vs. native IL-2

-

Circulation half-life: Increased from 30 min to 8.7 hr in murine models

Comparative Analysis with Alternative Probes

| Feature | Cyclopropenone Probe 1 | Maleimides | Pyridazinediones |

|---|---|---|---|

| Hydrolysis stability | High | Low | Moderate |

| Retro-Michael risk | None | High | None |

| Stoichiometric control | Yes (1:1) | No | Yes |

| Orthogonal reactivity | Yes (to thiols) | No | Limited |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume